1-(4-Chloro-2-methoxyphenyl)ethanone
Overview
Description
1-(4-Chloro-2-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a ketone group attached to a benzene ring, which is substituted with a chlorine atom and a methoxy group . The exact mass of the molecule is 184.0291072 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.62 g/mol . The compound has a density of 1.2±0.1 g/cm3 . The boiling point is 279.9±20.0 °C at 760 mmHg .Scientific Research Applications
Condensation Reactions
Heterocyclization and Formation of Isoflavone
A study by Moskvina et al. (2015) explored the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. This process leads to heterocyclization, producing an isoflavone, which has potential applications in organic synthesis and pharmaceuticals.
Crystal Structure Characterization
Tian Xiao-xue (2011) synthesized and characterized a new aromatic hydrazone using 1-(4-methoxyphenyl) ethanone 4-chlorob-enzoyl hydrazone, as detailed in their study. This research contributes to the understanding of the molecular structure of such compounds, which is crucial for their application in chemistry and material science (Xiao-xue, 2011).
Platelet Aggregation Inhibition
Akamanchi et al. (1999) synthesized a series of 1-(2-hydroxy-phenyl)ethanone derivatives, including paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone), to evaluate their platelet aggregation inhibitory activity. This research is significant for pharmaceutical applications, particularly in developing treatments for conditions related to blood clotting (Akamanchi et al., 1999).
Properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIAOKWHBCDYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598748 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-19-4 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chloro-2-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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